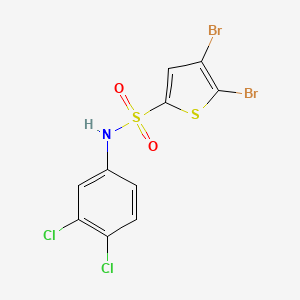![molecular formula C15H14N2 B12591754 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile CAS No. 649553-64-0](/img/structure/B12591754.png)
4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ciano-4-metil-1,2,3,4-tetrahidrobenzo[f]quinolina es un compuesto heterocíclico que pertenece a la familia de la quinolina. Este compuesto se caracteriza por su estructura cíclica fusionada, que incluye un núcleo de quinolina con un anillo tetrahidrobenzo y un grupo nitrilo en la posición 8. La presencia del grupo metilo en la posición 4 lo distingue aún más de otros derivados de la quinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-Ciano-4-metil-1,2,3,4-tetrahidrobenzo[f]quinolina se puede lograr a través de varias rutas sintéticas. Un método común involucra la condensación de 1,2,3,4-tetrahidrobenzo[f]quinolin-4-ona con aldehídos aromáticos en un medio alcalino . La reacción normalmente procede a través de la formación de un derivado bencilideno, que luego se isomeriza al derivado bencilo más estable .
Otro enfoque involucra las reacciones de Fischer y Friedländer, que permiten la formación de sistemas policíclicos más complejos a partir de derivados de benzo[g]quinolina . Estas reacciones se llevan a cabo en condiciones específicas, como el uso de catalizadores ácidos o básicos y temperaturas controladas, para asegurar que se obtenga el producto deseado.
Métodos de Producción Industrial
La producción industrial de 8-Ciano-4-metil-1,2,3,4-tetrahidrobenzo[f]quinolina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y la escalabilidad. Además, los principios de la química verde, como las reacciones sin disolvente y el uso de catalizadores reciclables, se están adoptando cada vez más para hacer el proceso más sostenible .
Análisis De Reacciones Químicas
Tipos de Reacciones
8-Ciano-4-metil-1,2,3,4-tetrahidrobenzo[f]quinolina sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinolina con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias u otras formas reducidas.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes sustituyentes en varias posiciones del anillo de quinolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio y el gas hidrógeno en presencia de un catalizador.
Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas (por ejemplo, medios ácidos o básicos, temperaturas elevadas).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos quinolina-4-carboxílicos, mientras que la reducción puede producir aminas primarias. Las reacciones de sustitución pueden dar como resultado una variedad de derivados de quinolina sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
8-Ciano-4-metil-1,2,3,4-tetrahidrobenzo[f]quinolina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 8-Ciano-4-metil-1,2,3,4-tetrahidrobenzo[f]quinolina implica su interacción con objetivos moleculares y vías específicas. El grupo nitrilo puede formar enlaces de hidrógeno y otras interacciones con macromoléculas biológicas, influyendo en su función. Además, el núcleo de quinolina puede intercalarse con el ADN, afectando los procesos de replicación y transcripción. Estas interacciones contribuyen a las actividades biológicas del compuesto, como los efectos antimicrobianos y anticancerígenos .
Comparación Con Compuestos Similares
Compuestos Similares
1,2,3,4-Tetrahidrobenzo[g]quinolin-4-ona: Un precursor en la síntesis de varios derivados de quinolina.
3-Sustituidos benzo[g]quinolin-4-onas: Compuestos con estructuras similares pero diferentes sustituyentes en la posición 3.
Indolo[3,2-c]benzo[g]quinolina: Un sistema policíclico más complejo derivado de benzo[g]quinolina.
Unicidad
8-Ciano-4-metil-1,2,3,4-tetrahidrobenzo[f]quinolina es único debido a la presencia del grupo nitrilo en la posición 8 y el grupo metilo en la posición 4. Estas características estructurales confieren propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
649553-64-0 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-methyl-2,3-dihydro-1H-benzo[f]quinoline-8-carbonitrile |
InChI |
InChI=1S/C15H14N2/c1-17-8-2-3-14-13-6-4-11(10-16)9-12(13)5-7-15(14)17/h4-7,9H,2-3,8H2,1H3 |
Clave InChI |
SVSQWIYBPXHWPE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2=C1C=CC3=C2C=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)

![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)



![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)
